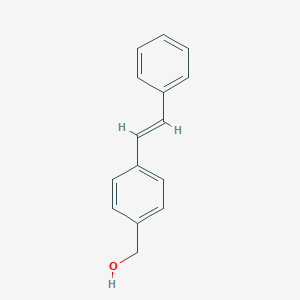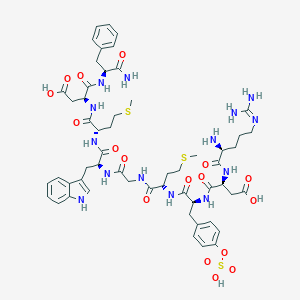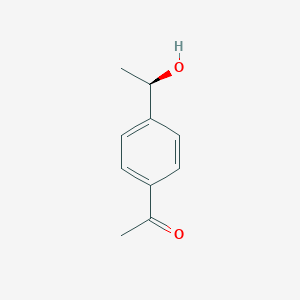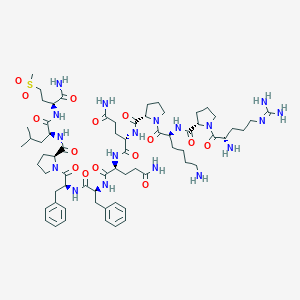![molecular formula C18H24Cl3N3O7 B011051 L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian] CAS No. 100173-36-2](/img/structure/B11051.png)
L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1, commonly referred to as Italian, is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Italian involves the inhibition of proteasome activity by binding to the active site of the proteasome. This leads to the accumulation of misfolded and damaged proteins in the cell, ultimately leading to cell death. Italian has also been shown to inhibit the aggregation of beta-amyloid peptides by binding to specific sites on the peptide, preventing their aggregation and deposition in the brain.
Effets Biochimiques Et Physiologiques
Italian has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Italian has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, Italian has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Italian has several advantages and limitations for lab experiments. Its unique properties make it an ideal candidate for studying proteasome activity and its role in cancer development. However, Italian has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, Italian can be toxic to cells at high concentrations, making it important to use it in a controlled manner.
Orientations Futures
There are several future directions for the study of Italian. One potential direction is the development of more potent and selective inhibitors of proteasome activity for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of Italian and its potential use in the treatment of Alzheimer's disease. Finally, the development of new synthesis methods for Italian may lead to the production of higher quality and more cost-effective compounds for scientific research.
Conclusion
In conclusion, Italian is a unique chemical compound that has gained significant attention in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied. Italian has shown great potential for the treatment of cancer, inflammatory diseases, and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to develop more potent and selective inhibitors of proteasome activity.
Méthodes De Synthèse
The synthesis of Italian involves the reaction of L-threonine with p-nitrophenyl chloroformate and morpholine to form an intermediate. This intermediate is then reacted with 2,2-dichloroacetyl chloride to yield the final product. This synthesis method has been extensively studied and optimized for the production of high-quality Italian.
Applications De Recherche Scientifique
Italian has been widely used in scientific research due to its unique properties. It has been studied for its potential use as an inhibitor of proteasome activity in cancer cells. Italian has also been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, Italian has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides.
Propriétés
Numéro CAS |
100173-36-2 |
|---|---|
Nom du produit |
L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian] |
Formule moléculaire |
C18H24Cl3N3O7 |
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 3-morpholin-4-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C18H23Cl2N3O7.ClH/c19-17(20)18(26)21-14(16(25)12-1-3-13(4-2-12)23(27)28)11-30-15(24)5-6-22-7-9-29-10-8-22;/h1-4,14,16-17,25H,5-11H2,(H,21,26);1H |
Clé InChI |
FCGFQUYQXSJHAG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl.Cl |
SMILES canonique |
C1COCCN1CCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl.Cl |
Synonymes |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 3-mo rpholin-4-ylpropanoate hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



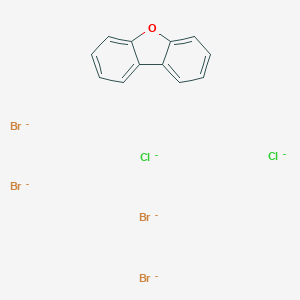
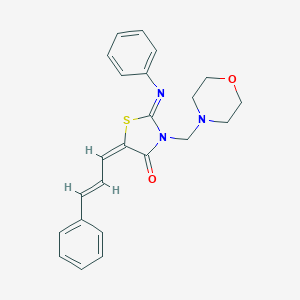
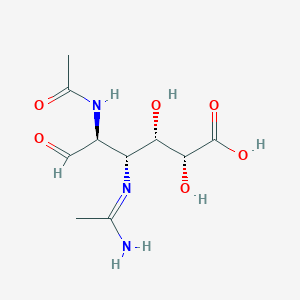
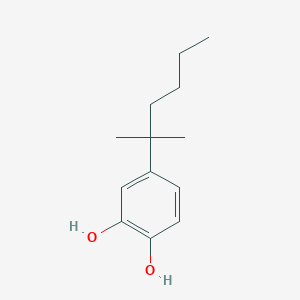
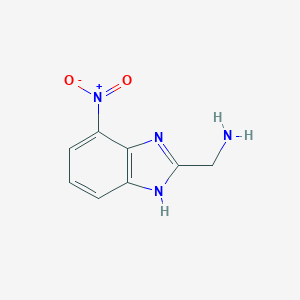
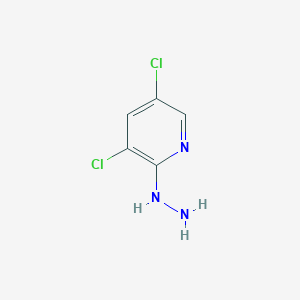
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)
